1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a nitro group at the 2-position and a trifluoromethyl (CF₃) group at the 4-position on the aromatic ring. This compound’s structure combines electron-withdrawing substituents (nitro and CF₃) with a piperidine carboxamide backbone, a design frequently employed in medicinal chemistry to enhance metabolic stability and target binding affinity .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3/c14-13(15,16)9-1-2-10(11(7-9)19(21)22)18-5-3-8(4-6-18)12(17)20/h1-2,7-8H,3-6H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPTRXKGJMEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The piperidine ring is then incorporated through a series of reactions that may include amide formation and cyclization under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps to ensure the desired purity and yield. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its biological activity, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous piperidine-4-carboxamide derivatives:
Physicochemical and Pharmacological Properties
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, a compound with the chemical formula and CAS number 329064-15-5, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 318.2485 g/mol
- Molecular Formula :
- CAS Number : 329064-15-5
- MDL Number : MFCD01418201
Research indicates that compounds containing nitro-substituted aromatic systems can exhibit diverse biological activities, including anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The nitro group is often associated with the modulation of various signaling pathways, which can lead to apoptosis in cancer cells.
Biological Activity Overview
This compound has been investigated for several biological activities:
-
Anticancer Activity
- Studies have shown that similar compounds can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- The compound's structure suggests potential interactions with tubulin, which is crucial for maintaining cell structure and function.
- Antimicrobial Properties
- Neuroprotective Effects
Case Study 1: Anticancer Activity
A study on structurally similar compounds indicated that those with a nitro group demonstrated a significant reduction in cell viability in MDA-MB-231 cells at concentrations as low as 1 μM. Apoptosis was confirmed through increased caspase-3 activity, suggesting that this compound may have similar effects .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that derivatives of piperidine exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL. The trifluoromethyl group was noted to enhance antibacterial efficacy due to increased membrane permeability .
Data Tables
| Biological Activity | Cell Line/Organism | Concentration (μM) | Observed Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1 | Induction of apoptosis |
| Antimicrobial | E. coli | 16 | Significant growth inhibition |
| Neuroprotective | AChE Inhibition | - | Reduced AChE activity |
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–120°C | Minimizes side reactions |
| Catalyst Loading | 5–10 mol% Pd | Balances cost and efficiency |
| Solvent Polarity | High (DMF) | Enhances NAS reactivity |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer :
Contradictions in NMR/IR data often arise from conformational flexibility or impurities. Strategies include:
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., COD Entry 2230670 for analogous piperidine-carboxamides) .
- Dynamic NMR Experiments : Use variable-temperature NMR to detect rotational barriers in amide bonds or nitro group orientation .
- Cross-Validation : Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated vibrational spectra .
Example : If a nitro group’s NO₂ symmetric/asymmetric stretches (1350–1550 cm⁻¹) deviate from literature, re-examine sample preparation (e.g., KBr pellet homogeneity) .
Basic: What analytical techniques confirm the structural integrity of this compound?
Q. Methodological Answer :
Advanced: What computational approaches predict the reactivity and biological interactions of this compound?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the trifluoromethyl group’s electronegativity and steric effects .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nitro reduction to amine) .
- MD Simulations : Simulate solvation in lipid bilayers to assess membrane permeability (GROMACS, 100 ns trajectories) .
Validation : Compare computed LogP values with experimental shake-flask measurements to refine force fields .
Basic: How can solubility and stability be assessed under experimental conditions?
Q. Methodological Answer :
- Solubility Screening : Use a tiered solvent approach (water, DMSO, ethanol) with UV-Vis quantification (λmax = 270 nm). Note the trifluoromethyl group’s lipophilicity increases logP by ~1.5 units .
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–10) for 24h; analyze degradation via LC-MS .
- Thermal Stability : Heat at 40–80°C for 72h; monitor decomposition by TLC .
Q. Critical Data :
| Condition | Stability Outcome |
|---|---|
| pH <3 | Rapid hydrolysis of amide bond |
| Light Exposure | Nitro group photoreduction |
Advanced: What strategies investigate metabolic pathways and degradation products?
Q. Methodological Answer :
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quench reactions at 0, 30, 60 min; analyze via LC-MS/MS .
Degradation Pathways :
- Oxidative Metabolism : Identify hydroxylated metabolites (m/z +16) using isotopic labeling .
- Nitro Reduction : Monitor formation of amine derivatives (e.g., m/z -46 for NO₂ → NH₂) .
Enzyme Inhibition Assays : Test CYP450 isoform inhibition (IC₅₀) to predict drug-drug interactions .
Case Study : For analogous trifluoromethyl compounds, >90% hepatic extraction correlates with rapid clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
